molecular formula C14H11IN2S B8346007 N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine

N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B8346007
M. Wt: 366.22 g/mol
InChI Key: ZESJSNZMSIZLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H11IN2S and its molecular weight is 366.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine

Molecular Formula

C14H11IN2S

Molecular Weight

366.22 g/mol

IUPAC Name

N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H11IN2S/c1-9-2-7-12-13(8-9)18-14(17-12)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)

InChI Key

ZESJSNZMSIZLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(4-iodophenyl)-N′-(4-methylphenyl) thiourea (0.62 g, 4.68 mmol) in chloroform (23 mL) was treated with a solution of bromine (2.65 g, 16.59 mmol) in chloroform (1 mL). The reaction mixture was stirred at rt for 5 minutes and then heated at 50° C. for 5 minutes. Then the reaction mixture was allowed to cool, and was treated with sulphurous acid until the orange color disappeared. The reaction mixture was neutralized by treatment with conc. ammonium hydroxide. More chloroform was then added to dissolve the precipitate. The layers was separated, and the organic layer was washed with water and brine, dried over sodium sulfate, filtered and, concentrated to give N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine (0.6 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ 2.36 (s, 3H), 7.12 (m, 1H), 7.48 (d, 1H), 7.60 (m, 3H), 7.65 (m, 2H), 10.50 (s, 1H).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.